6-Fluorosulfonyloxy-2,2-dimethyl-4-oxo-3H-chromene
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Overview
Description
6-Fluorosulfonyloxy-2,2-dimethyl-4-oxo-3H-chromene is a synthetic compound with the molecular formula C11H11FO5S and a molecular weight of 274.26 g/mol. It belongs to the class of chromenes, which are bicyclic aromatic heterocyclic compounds consisting of a benzene ring fused to an oxygen-containing pyran ring . Chromenes and their derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluorosulfonyloxy-2,2-dimethyl-4-oxo-3H-chromene involves the introduction of a fluorosulfonyloxy group to the chromene scaffold. One common method is the reaction of 2,2-dimethyl-4-oxo-3H-chromene with fluorosulfonyl chloride (FSO2Cl) in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-Fluorosulfonyloxy-2,2-dimethyl-4-oxo-3H-chromene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The chromene scaffold can be oxidized to form corresponding chromanones or chromanols.
Reduction Reactions: The carbonyl group in the chromene ring can be reduced to form hydroxyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydride) at room temperature.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted chromenes with various functional groups.
Oxidation Reactions: Formation of chromanones or chromanols.
Reduction Reactions: Formation of hydroxyl derivatives of chromenes.
Scientific Research Applications
6-Fluorosulfonyloxy-2,2-dimethyl-4-oxo-3H-chromene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs for various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds
Mechanism of Action
The mechanism of action of 6-Fluorosulfonyloxy-2,2-dimethyl-4-oxo-3H-chromene involves its interaction with specific molecular targets and pathways. The fluorosulfonyloxy group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the modification of proteins, thereby exerting its biological effects. The chromene scaffold itself can interact with various cellular targets, contributing to its diverse pharmacological activities .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-2H-chromene: A parent compound with similar structural features but lacking the fluorosulfonyloxy group.
4H-Chromene: Another chromene derivative with a different substitution pattern.
2H-Chromene: A closely related compound with a different hydrogenation state.
Uniqueness
6-Fluorosulfonyloxy-2,2-dimethyl-4-oxo-3H-chromene is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct chemical reactivity and biological activity. This functional group enhances its electrophilic properties, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
IUPAC Name |
6-fluorosulfonyloxy-2,2-dimethyl-4-oxo-3H-chromene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO5S/c1-11(2)6-9(13)8-5-7(17-18(12,14)15)3-4-10(8)16-11/h3-5H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNZDRVTZKEXPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=CC(=C2)OS(=O)(=O)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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